2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid
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Overview
Description
2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzoic acid derivative with a carbamoyl and phenylbutyl functional group attached to it. This compound is known for its potential anti-inflammatory and anti-tumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid can be achieved through various methods. One common method involves the reaction of 4-phenyl-2-butanone with benzoic acid in the presence of a suitable catalyst. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by reacting with chloroformic acid and ammonia.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid has been studied for its potential therapeutic applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its anti-inflammatory and anti-tumor properties.
Medicine: Potential use in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its therapeutic effects by inhibiting the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also modulates the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid: A cyclohexane derivative with similar therapeutic properties.
Labetalol EP Impurity A Hydrochloride: A compound with a similar phenylbutyl group but different therapeutic applications.
Uniqueness
2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer its distinct anti-inflammatory and anti-tumor properties. Its ability to modulate multiple molecular targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C18H19NO3 |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-(4-phenylbutan-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C18H19NO3/c1-13(11-12-14-7-3-2-4-8-14)19-17(20)15-9-5-6-10-16(15)18(21)22/h2-10,13H,11-12H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
ZQANTKVCRZXSJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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